molecular formula C19H25NO2 B8105304 (R)-2-(Dibenzylamino)pentane-1,5-diol

(R)-2-(Dibenzylamino)pentane-1,5-diol

Cat. No.: B8105304
M. Wt: 299.4 g/mol
InChI Key: STMJXJLQFBAPTD-LJQANCHMSA-N
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Description

®-2-(Dibenzylamino)pentane-1,5-diol is a chiral organic compound characterized by the presence of a dibenzylamino group attached to a pentane backbone with two hydroxyl groups at the first and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize ®-2-(Dibenzylamino)pentane-1,5-diol involves the reductive amination of ®-2-aminopentane-1,5-diol with benzylaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

  • Hydroxylation: : Another approach involves the hydroxylation of ®-2-(Dibenzylamino)pentane, where the hydroxyl groups are introduced at the first and fifth positions using reagents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of ®-2-(Dibenzylamino)pentane-1,5-diol may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : ®-2-(Dibenzylamino)pentane-1,5-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

  • Reduction: : The compound can be reduced to form ®-2-(Dibenzylamino)pentane by using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of corresponding chlorides or bromides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: ®-2-(Dibenzylamino)pentane-1,5-dione.

    Reduction: ®-2-(Dibenzylamino)pentane.

    Substitution: ®-2-(Dibenzylamino)pentane-1,5-dichloride or ®-2-(Dibenzylamino)pentane-1,5-dibromide.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(Dibenzylamino)pentane-1,5-diol serves as a chiral building block for the synthesis of more complex molecules

Biology

The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool in understanding enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, ®-2-(Dibenzylamino)pentane-1,5-diol is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new treatments for various diseases.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which ®-2-(Dibenzylamino)pentane-1,5-diol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The dibenzylamino group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Dimethylamino)pentane-1,5-diol
  • ®-2-(Diethylamino)pentane-1,5-diol
  • ®-2-(Diphenylamino)pentane-1,5-diol

Uniqueness

Compared to its analogs, ®-2-(Dibenzylamino)pentane-1,5-diol is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2R)-2-(dibenzylamino)pentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMJXJLQFBAPTD-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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